molecular formula C20H28N2O6 B14504780 Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate CAS No. 63242-05-7

Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate

Cat. No.: B14504780
CAS No.: 63242-05-7
M. Wt: 392.4 g/mol
InChI Key: OCKVFEUITARDJN-UHFFFAOYSA-N
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Description

Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C20H28N2O6 and a molecular weight of 392.446 g/mol . This compound is known for its unique structure, which includes two nitroso groups attached to a benzene-1,4-dicarboxylate core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate typically involves the reaction of 2,3-dimethyl-3-nitrosobutan-2-ol with benzene-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is unique due to its specific nitroso groups, which impart distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

63242-05-7

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H28N2O6/c1-17(2,21-25)19(5,6)27-15(23)13-9-11-14(12-10-13)16(24)28-20(7,8)18(3,4)22-26/h9-12H,1-8H3

InChI Key

OCKVFEUITARDJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C(C)(C)N=O)N=O

Origin of Product

United States

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